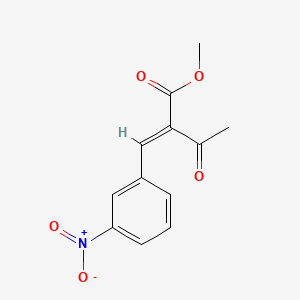
cis-4-Mononitrostilbene
Vue d'ensemble
Description
cis-4-Mononitrostilbene: is an organic compound with the molecular formula C₁₄H₁₁NO₂. It is a derivative of stilbene, characterized by the presence of a nitro group (-NO₂) attached to the fourth position of the benzene ring in the cis configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing cis-4-Mononitrostilbene involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired stilbene derivative.
Heck Reaction: Another method involves the Heck reaction, where 4-nitrobromobenzene is coupled with styrene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Wittig reaction is preferred for its high selectivity, while the Heck reaction is favored for its efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: cis-4-Mononitrostilbene can undergo reduction reactions to form the corresponding amine derivative.
Oxidation: The compound can also be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Substitution reactions involving the nitro group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Tin(II) chloride (SnCl₂), hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Sodium methoxide (NaOCH₃), potassium hydroxide (KOH).
Major Products:
Reduction: 4-Aminostilbene derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Substitution: Various substituted stilbene derivatives.
Applications De Recherche Scientifique
cis-4-Mononitrostilbene has a wide range of applications in scientific research:
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with biological molecules.
Chemical Synthesis: this compound is employed as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of cis-4-Mononitrostilbene involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
trans-4-Mononitrostilbene: The trans isomer of 4-Mononitrostilbene, which differs in the spatial arrangement of the nitro group relative to the double bond.
4-Nitrostilbene: A compound with a similar structure but without the cis or trans configuration specificity.
4-Aminostilbene: The reduced form of 4-Mononitrostilbene, where the nitro group is replaced by an amino group.
Uniqueness: cis-4-Mononitrostilbene is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans counterpart.
Propriétés
IUPAC Name |
1-nitro-4-[(Z)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCOWXWCHUSMH-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-53-9 | |
| Record name | cis-4-Mononitrostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)











